4-nitro-N-(5-(3-nitrobenzyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-nitro-N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O5S/c22-16(12-4-6-13(7-5-12)20(23)24)19-17-18-10-15(27-17)9-11-2-1-3-14(8-11)21(25)26/h1-8,10H,9H2,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESUKEVSTDJRSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-nitro-N-(5-(3-nitrobenzyl)thiazol-2-yl)benzamide is a thiazole derivative characterized by a complex structure that includes multiple nitro groups and a benzamide moiety. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, research findings, and applications.
- Molecular Formula: C17H12N4O5S
- Molecular Weight: 384.373 g/mol
- CAS Number: 303792-07-6
The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Topoisomerase II Inhibition: Similar compounds have been shown to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, which can lead to apoptosis in cancer cells.
- Cytokine Modulation: The compound may modulate pro-inflammatory cytokines, influencing pathways related to inflammation and pain management.
- Bioreduction of Nitro Groups: The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
Antimicrobial and Antifungal Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial and antifungal activities. The presence of the thiazole ring in this compound suggests potential efficacy against various pathogens.
Anticancer Potential
Studies have explored the anticancer properties of related compounds, suggesting that this compound may exhibit similar effects. The ability to induce apoptosis in cancer cells through DNA damage makes it a candidate for further investigation in cancer therapy .
Study 1: Anticancer Activity
In vitro studies demonstrated that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism involved the induction of apoptosis through DNA damage mediated by topoisomerase II inhibition.
Study 2: Anti-inflammatory Effects
A study investigating the anti-inflammatory properties of thiazole derivatives found that these compounds could significantly reduce the levels of pro-inflammatory cytokines in animal models. This suggests potential therapeutic applications in treating inflammatory diseases.
Table: Summary of Biological Activities
Comparison with Similar Compounds
The following analysis compares 4-nitro-N-(5-(3-nitrobenzyl)thiazol-2-yl)benzamide with structurally and functionally related compounds, focusing on substituent effects, physicochemical properties, and reported bioactivities.
Structural Analogs in the N-(Thiazol-2-yl)benzamide Class
Key Observations :
- Substituent Position and Bioactivity: The substitution pattern on the thiazole ring significantly impacts activity. For example, morpholino-substituted derivatives (e.g., compound 12 in ) exhibit autophagy activation, whereas nitrobenzyl substituents (as in the target compound) may influence solubility or target binding .
Heterocyclic Variants: Thiadiazole and Oxadiazole Derivatives
Key Observations :
- Heterocycle Replacement : Replacing the thiazole with oxadiazole (e.g., compound C7) retains anti-inflammatory activity, suggesting the benzamide-nitro motif is critical for this effect .
- Dual Nitro Groups : Compounds with dual nitro substituents (e.g., 2-chloro-4-nitro-N-(5-nitrothiazol-2-yl)benzamide) may exhibit enhanced reactivity but require further pharmacological evaluation .
Functional Group Modifications and Bioactivity
- Autophagy Activation: Morpholino and piperazinyl substituents on the thiazole ring (e.g., compounds 12 and 14 in ) correlate with autophagy activation, likely due to improved solubility and membrane permeability .
- Anti-Inflammatory Activity : Oxadiazole derivatives (e.g., C7) with 4-nitrobenzamide groups show superior anti-inflammatory effects compared to chloro-substituted analogs, highlighting the nitro group’s role in modulating activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
